1-Bromo-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound notable for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a bromine atom, a nitro group, and a trifluoromethylthio moiety, which contribute to its reactivity and functional properties.
This compound is classified under the category of halogenated organic compounds, specifically brominated ketones. It can be sourced from various chemical suppliers and is used primarily in research settings for synthetic organic chemistry.
The synthesis of 1-Bromo-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. A common synthetic route includes:
The reactions are performed under controlled conditions to optimize yield and minimize byproducts. Solvents such as dichloromethane or chloroform are often used, with temperatures maintained at low levels to prevent unwanted side reactions.
The molecular formula for 1-Bromo-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one is C10H8BrF3NO3S.
Property | Data |
---|---|
Molecular Weight | 335.14 g/mol |
IUPAC Name | 1-bromo-1-[2-nitro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI | InChI=1S/C10H8BrF3NO3S/c1-6(15)4-7-2-3-8(14(16)17)9(5-7)18-10(11,12)13/h2-3,5H,4H2,1H3 |
InChI Key | ZMKINARQKMOWJL-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)N+[O-])SC(F)(F)F) |
The compound can participate in several types of chemical reactions:
These reactions are typically facilitated by reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction, depending on the desired transformation.
The mechanism of action for 1-Bromo-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one varies based on the specific reaction pathway:
The compound exhibits typical characteristics associated with halogenated organic compounds, including:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties influence its behavior during reactions and its suitability for various applications.
1-Bromo-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one has several significant applications:
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.:
CAS No.: 63732-19-4